molecular formula C16H24N2Na2O16P2 B560726 dTDP-alpha-glc-Na2, TDP-alpha-G, TDP-alpha-Glc, TDP-alpha-Glucose CAS No. 108393-33-5

dTDP-alpha-glc-Na2, TDP-alpha-G, TDP-alpha-Glc, TDP-alpha-Glucose

Cat. No.: B560726
CAS No.: 108393-33-5
M. Wt: 608.293
InChI Key: DLSDVVMMMPTWFY-LXYDHNPQSA-L
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Description

DTDP-alpha-glc-Na2, TDP-alpha-G, TDP-alpha-Glc, TDP-alpha-Glucose is a useful research compound. Its molecular formula is C16H24N2Na2O16P2 and its molecular weight is 608.293. The purity is usually 95%.
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Biological Activity

Thymidine diphosphate derivatives, specifically dTDP-alpha-glc-Na2 , TDP-alpha-G , TDP-alpha-Glc , and TDP-alpha-Glucose , play crucial roles in various biological processes, particularly in carbohydrate metabolism and nucleotide biosynthesis. These compounds are essential substrates for glycosyltransferases, which catalyze the transfer of sugar moieties to various acceptor molecules, impacting cellular functions and signaling pathways.

Chemical Structure and Properties

The chemical structure of these compounds includes a thymidine moiety linked to a diphosphate group and a glucose unit. The sodium salt form (dTDP-alpha-glc-Na2) enhances solubility in aqueous environments, facilitating its biological activity.

CompoundChemical FormulaMolecular Weight (g/mol)
dTDP-alpha-glc-Na2C10H15N2O10P2Na2367.18
TDP-alpha-GC10H15N2O10P2367.18
TDP-alpha-GlcC10H15N2O10P2367.18
TDP-alpha-GlucoseC10H15N2O10P2367.18

Biological Functions

  • Glycosylation Reactions :
    • dTDP derivatives serve as sugar donors in glycosylation reactions, which are vital for the synthesis of polysaccharides, glycoproteins, and glycolipids.
    • They are involved in the biosynthesis of cell wall components in bacteria and plants, influencing cell structure and function.
  • Role in Metabolism :
    • These compounds participate in metabolic pathways such as glycolysis and the pentose phosphate pathway. They contribute to energy production and the generation of reducing equivalents (NADPH) necessary for anabolic reactions .
  • Enzyme Substrates :
    • Enzymes such as glycosyltransferases utilize dTDP derivatives to transfer glucose units to acceptor molecules, impacting various physiological processes including cell signaling and immune responses .

Case Study 1: Role in Bacterial Cell Wall Synthesis

A study highlighted the importance of dTDP-glucose in the biosynthesis of peptidoglycan in bacteria. The enzyme dTDP-glucose 4,6-dehydratase catalyzes the conversion of dTDP-glucose to dTDP-4-dehydro-6-deoxyglucose, a precursor for the synthesis of important bacterial polysaccharides .

Case Study 2: Impact on Plant Metabolism

Research demonstrated that TDP-alpha-glucose is crucial for the synthesis of starch in plants. Mutants lacking enzymes that utilize this compound showed stunted growth due to impaired carbohydrate storage and energy metabolism .

Research Findings

Recent studies have elucidated various aspects of the biological activity of these compounds:

  • Enzyme Kinetics : The kinetic parameters (Km and Vmax) for glycosyltransferases using dTDP-glucose as a substrate were determined, showing high affinity and catalytic efficiency under physiological conditions .
  • Regulatory Mechanisms : Investigations into how these compounds regulate metabolic pathways revealed feedback mechanisms where high concentrations inhibit certain enzymes involved in their synthesis, thus maintaining homeostasis within cells .

Properties

IUPAC Name

disodium;[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O16P2.2Na/c1-6-3-18(16(25)17-14(6)24)10-2-7(20)9(31-10)5-30-35(26,27)34-36(28,29)33-15-13(23)12(22)11(21)8(4-19)32-15;;/h3,7-13,15,19-23H,2,4-5H2,1H3,(H,26,27)(H,28,29)(H,17,24,25);;/q;2*+1/p-2/t7-,8+,9+,10+,11+,12-,13+,15+;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPAHWQWZRRHSCD-QMMSDIQLSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)([O-])OP(=O)([O-])OC3C(C(C(C(O3)CO)O)O)O)O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2Na2O16P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30745634
Record name Thymidine-5′-diphospho-α-D-glucose disodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30745634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

608.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148296-43-9
Record name Thymidine-5′-diphospho-α-D-glucose disodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30745634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Thymidine-5'-diphosphate-D-glucose disodium salt
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EE4CTB7DTP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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